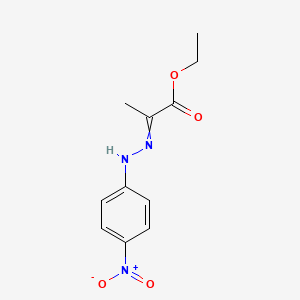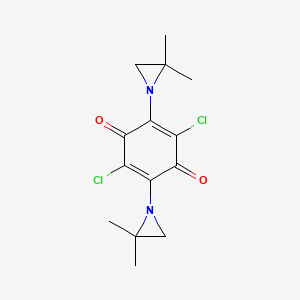![molecular formula C7H5N3S B13998428 4-Mercaptopyrido[2,3-d]pyrimidine CAS No. 78159-02-1](/img/structure/B13998428.png)
4-Mercaptopyrido[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Mercaptopyrido[2,3-d]pyrimidine is a heterocyclic compound that features a pyrimidine ring fused with a pyridine ring and a mercapto group (-SH) attached to the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Mercaptopyrido[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis can begin with the reaction of ethyl cyanoacetate with thiourea, followed by cyclization and subsequent functional group transformations .
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as the use of active nickel as a catalyst and solvent-free conditions have been explored to achieve these goals .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Mercaptopyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can target the pyrimidine ring or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the mercapto group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield sulfonic acids, while nucleophilic substitution can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
4-Mercaptopyrido[2,3-d]pyrimidine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research has explored its use in developing anticancer and antiviral drugs.
Industry: It is used in the development of materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of 4-Mercaptopyrido[2,3-d]pyrimidine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal chemistry, the compound can inhibit kinase enzymes by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Pyrido[2,3-d]pyrimidine: Shares the core structure but lacks the mercapto group.
Pyrazolo[3,4-d]pyrimidine: Another fused pyrimidine derivative with different biological activities.
Quinazoline: A fused pyrimidine with significant medicinal applications.
Uniqueness: 4-Mercaptopyrido[2,3-d]pyrimidine is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and potential for forming disulfide bonds. This feature enhances its utility in various chemical and biological applications .
Eigenschaften
CAS-Nummer |
78159-02-1 |
|---|---|
Molekularformel |
C7H5N3S |
Molekulargewicht |
163.20 g/mol |
IUPAC-Name |
1H-pyrido[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C7H5N3S/c11-7-5-2-1-3-8-6(5)9-4-10-7/h1-4H,(H,8,9,10,11) |
InChI-Schlüssel |
LQDZBRVMVSRDTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(NC=NC2=S)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2,3,4-Tribenzoyloxy-5,6,6-tris(ethylsulfanyl)hexyl] benzoate](/img/structure/B13998347.png)


![3-[N-(2-hydroxyethyl)anilino]propanenitrile;sulfuric acid](/img/structure/B13998361.png)


![3-Methoxy-8,8-dimethyl-2-(4-methylphenyl)sulfonyloxy-4,7,9-trioxabicyclo[4.3.0]nonane](/img/structure/B13998367.png)
![[(E)-(4-Methoxyphenyl)methylidene]cyanamide](/img/structure/B13998392.png)


![4,5,6,7-Tetrachloro-2-{2-[methyl(phenyl)amino]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B13998406.png)

![(Pyridin-2-yl)([1,2,3]triazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B13998412.png)

